molecular formula C17H20N4O2S2 B2699095 1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396814-57-5

1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No.: B2699095
CAS No.: 1396814-57-5
M. Wt: 376.49
InChI Key: LLBFNBUACYUFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrothiazolo[5,4-c]pyridine core linked to a thiophene-3-carbonyl group and a cyclopentyl urea moiety. Its structural complexity arises from the fusion of heterocyclic systems, which are critical for modulating biological activity, particularly in kinase inhibition or antimicrobial applications. Synthetic routes often involve multi-step cyclization and functionalization of tetrahydrothiazolo-pyridine precursors, as seen in analogous methodologies .

Properties

IUPAC Name

1-cyclopentyl-3-[5-(thiophene-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c22-15(11-6-8-24-10-11)21-7-5-13-14(9-21)25-17(19-13)20-16(23)18-12-3-1-2-4-12/h6,8,10,12H,1-5,7,9H2,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBFNBUACYUFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea (CAS No. 1396814-57-5) is a novel compound with potential therapeutic applications. Its unique structure combines elements of thiophene and thiazole, which are known to exhibit significant biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is C17H20N4O2S2C_{17}H_{20}N_{4}O_{2}S_{2}, with a molecular weight of 376.49 g/mol. The compound features a cyclopentyl group attached to a urea moiety and a tetrahydrothiazolo-pyridine core substituted with a thiophene carbonyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds derived from tetrahydrothiazolo-pyridine structures. For instance, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
EtoposideHeLa13.34
EtoposideNCI-H46014.28
EtoposidePC-317.15
1-Cyclopentyl... (hypothetical derivative)HeLa14.62 - 17.50
1-Cyclopentyl... (hypothetical derivative)NCI-H46015.42 - 27.54
1-Cyclopentyl... (hypothetical derivative)PC-317.50 - 29.31

The data indicates that compounds similar to 1-Cyclopentyl... exhibit promising cytotoxicity against HeLa (cervical), NCI-H460 (lung), and PC-3 (prostate) cancer cell lines, suggesting that further exploration into this compound's structure could yield effective anticancer agents .

The proposed mechanism of action for compounds in this class involves the modulation of various cellular pathways associated with cancer cell proliferation and survival. The presence of the thiophene and thiazole groups may enhance interactions with specific targets within cancer cells, potentially leading to apoptosis or cell cycle arrest.

Case Studies

Several studies have explored the synthesis and biological evaluation of similar compounds:

  • Synthesis and Characterization : A study reported the synthesis of pyrazolo-thiazole derivatives that exhibited significant anti-proliferative activities against multiple cancer cell lines. The synthesized compounds were characterized using IR, NMR, and MS techniques .
  • In Vitro Studies : In vitro assays demonstrated that certain derivatives showed IC50 values comparable to established chemotherapeutics like etoposide, indicating their potential as alternative treatments .

Scientific Research Applications

Hedgehog Signaling Pathway Inhibition

One of the most promising applications of this compound is its role as an inhibitor of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. The inhibition of this pathway can prevent tumor growth and progression. Studies have shown that compounds targeting this pathway can effectively downregulate the polymerized form of tubulin, indicating potential as an anticancer agent .

Antitumor Activity

The compound's structural features suggest it may interact with tubulin, a key protein involved in cell division. By inhibiting tubulin polymerization, it may exert antitumor effects. Research indicates that modifications to the compound’s structure can enhance its binding affinity to tubulin's colchicine-binding site, thus increasing its potency against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-Cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea. Variations in substituents on the thiophene and thiazole rings can significantly influence biological activity. For instance:

  • Substituents that increase hydrophobicity may enhance cell membrane permeability.
  • Modifications that promote hydrogen bonding can improve binding affinity to target proteins.

Antimicrobial Properties

Emerging studies suggest that derivatives of this compound may exhibit antimicrobial properties. The presence of thiophene and thiazole rings is often linked to enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Studies and Research Findings

StudyFindings
Inhibition of Hedgehog PathwayDemonstrated significant downregulation of tumor growth in preclinical models .
Antitumor ActivityShowed effectiveness against specific cancer cell lines with high binding affinity to tubulin .
Antimicrobial TestingIndicated potential against various bacterial strains; further studies needed for clinical relevance .

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety and thiophene-carbonyl group are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Protonation of the urea carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This reaction typically requires concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C) .

  • Basic hydrolysis : Deprotonation of water under alkaline conditions (NaOH/KOH in aqueous ethanol) accelerates cleavage of the urea linkage. The thiophene-carbonyl group may also undergo saponification under strongly basic conditions.

Key outcomes :

  • Degradation into cyclopentylamine and 5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine.

  • Formation of thiophene-3-carboxylic acid as a byproduct .

Thiophene-Carbonyl Modifications

The thiophene-3-carbonyl group participates in nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductsSource
AmidationNH₃/RNH₂, DCC, DMAP, CH₂Cl₂, 0–25°CThiophene-3-carboxamide derivatives
ReductionLiAlH₄, THF, refluxThiophene-3-hydroxymethyl analog
Grignard AdditionRMgX, anhydrous etherTertiary alcohol derivatives

Tetrahydrothiazolo-Pyridine Reactivity

The fused thiazole-pyridine system undergoes:

  • Electrophilic aromatic substitution : Bromination or nitration at the C3 position of the thiazole ring using Br₂/FeBr₃ or HNO₃/H₂SO₄ .

  • Oxidation : Conversion of the tetrahydrothiazolo ring to a dihydro or fully aromatic system with MnO₂ or DDQ .

Urea Linkage Reactions

The central urea group supports:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I, K₂CO₃, DMF) to form N-alkylated derivatives .

  • Condensation : Formation of Schiff bases with aldehydes (e.g., benzaldehyde, p-tolualdehyde) under dehydrating conditions .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

  • Suzuki-Miyaura : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) to introduce aromatic substituents at the thiazole C2 position .

  • Buchwald-Hartwig amination : Installation of secondary amines at the pyridine nitrogen using Pd₂(dba)₃ and Xantphos .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pHTemperatureHalf-Life (t₁/₂)Major Degradation Pathway
1.237°C8.2 hoursUrea hydrolysis
7.437°C23.5 hoursThiophene-carbonyl oxidation
9.037°C4.7 hoursComplete urea cleavage

Data derived from accelerated stability studies in simulated gastric/intestinal fluids .

Synthetic Route and Key Intermediates

The compound is synthesized via a 5-step sequence:

  • Thiazolo-pyridine formation : Cyclocondensation of thiourea derivatives with α-bromoketones .

  • Thiophene-carbonyl incorporation : Friedel-Crafts acylation using thiophene-3-carbonyl chloride .

  • Urea coupling : Reaction of cyclopentyl isocyanate with the amine-functionalized intermediate.

Critical purification steps include flash chromatography (SiO₂, ethyl acetate/hexanes) and recrystallization from ethanol/water .

Mechanistic Insights

  • Hydrolysis kinetics : Follows pseudo-first-order kinetics with activation energy (Eₐ) of 68.3 kJ/mol, indicating a concerted mechanism for urea cleavage.

  • Oxidation pathways : The thiophene ring undergoes epoxidation at the 2,3-position under oxidative conditions (mCPBA, CH₂Cl₂), confirmed by LC-MS .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three analogs from the literature, focusing on core structure, substituents, and synthetic pathways:

Compound Name / ID Core Structure Substituents Key Functional Groups Synthesis Highlights Reference
Target Compound Tetrahydrothiazolo[5,4-c]pyridine Cyclopentyl urea, thiophene-3-carbonyl Urea, thiophene carbonyl, amine Cyclization of tetrahydrobenzo[b]thiophene intermediates
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Cyanoacetamido, ethyl ester Ester, cyano, amide Cyanoacetylation of amino-thiophene
Compound 7a (Molecules, 2012) Pyrazole-thiophene hybrid Malononitrile, diaminothiophene Hydroxy-pyrazole, cyano, amine Condensation with malononitrile/sulfur
Compound 7b (Molecules, 2012) Pyrazole-thiophene hybrid Ethyl cyanoacetate, diaminothiophene Hydroxy-pyrazole, ester, amine Condensation with ethyl cyanoacetate/sulfur

Analysis of Divergences

Core Heterocycles :

  • The tetrahydrothiazolo[5,4-c]pyridine core in the target compound offers a nitrogen-sulfur-rich environment distinct from the tetrahydrobenzo[b]thiophene in or the pyrazole-thiophene hybrids in . This likely enhances binding to ATP pockets in kinases compared to less rigid analogs .

The thiophene-3-carbonyl group in the target compound may exhibit stronger electron-withdrawing effects than the cyano or ester groups in analogs, influencing electronic interactions in target binding .

Synthetic Complexity :

  • The target compound requires precise cyclization steps to form the thiazolo-pyridine ring, whereas analogs like 7a/7b rely on simpler thiophene functionalization . This complexity may limit scalability but enhances selectivity.

Research Findings and Pharmacological Implications

  • Kinase Inhibition : The tetrahydrothiazolo-pyridine core is hypothesized to mimic purine scaffolds, making it a candidate for kinase inhibitors. In contrast, pyrazole-thiophene hybrids (7a/7b) show broader but less specific activity .
  • Solubility and Bioavailability : The cyclopentyl group may reduce aqueous solubility compared to ester-containing analogs (e.g., Compound 7b), necessitating formulation adjustments for in vivo studies.
  • Stability: The urea linkage in the target compound is less prone to hydrolysis than the ester groups in 7b or the cyanoacetamido group in intermediates, enhancing metabolic stability .

Q & A

Q. What are the established synthetic routes for preparing 1-cyclopentyl-3-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea?

The synthesis typically involves a multi-step sequence:

  • Step 1 : React a functionalized thiazolo[5,4-c]pyridine intermediate with thiophene-3-carbonyl chloride to introduce the acyl group.
  • Step 2 : Couple the cyclopentyl isocyanate group via nucleophilic addition-elimination with the amine-functionalized thiazolo-pyridine scaffold.
  • Reaction Conditions : Use inert solvents (e.g., dichloromethane or toluene), reflux conditions, and a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • X-ray Crystallography : Resolve crystal structures of intermediates or final products to confirm stereochemistry and bond angles (e.g., as in tetrahydrothienopyridine derivatives ).
  • Spectroscopic Analysis :
    • NMR : Use 1^1H/13^13C NMR to verify cyclopentyl, thiophene, and urea moieties (e.g., characteristic urea carbonyl signals at ~160 ppm in 13^13C NMR).
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., HRMS-ESI) with <2 ppm error .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC-PDA : Use a C18 column with acetonitrile/water gradients to quantify impurities (<0.1% threshold).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmospheres.
  • Elemental Analysis (CHNS) : Verify stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enable precise control of residence time and mixing .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically.

Q. What strategies address discrepancies in crystallographic vs. computational structural models?

  • DFT Calculations : Compare experimental X-ray data (e.g., bond lengths in thiophene rings ) with B3LYP/6-31G(d) optimized geometries. Adjust for crystal packing effects or solvent interactions .
  • Rietveld Refinement : Apply to powder diffraction data if single crystals are unavailable.

Q. How can the compound’s bioactivity be evaluated against kinase targets?

  • Enzyme Assays : Use fluorescence polarization (FP) or TR-FRET to measure inhibition of kinases (e.g., JAK2 or EGFR).
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HepG2) and correlate with kinase inhibition profiles .
  • SAR Studies : Modify the cyclopentyl or thiophene-carbonyl groups and evaluate changes in IC50_{50} values.

Q. What methodologies resolve contradictions in analytical data (e.g., NMR vs. MS)?

  • 2D NMR (HSQC, HMBC) : Assign overlapping proton signals (e.g., in the tetrahydrothiazolo-pyridine ring) .
  • Isotopic Labeling : Synthesize 15^{15}N- or 13^{13}C-labeled analogs to trace unexpected fragmentation patterns in MS .

Methodological Guidance for Common Challenges

8. Handling hygroscopic intermediates during synthesis:

  • Use anhydrous solvents (distilled over molecular sieves) and conduct reactions under argon. Characterize intermediates immediately via Karl Fischer titration to quantify moisture .

9. Scaling up from milligram to gram quantities without side reactions:

  • Employ continuous-flow reactors to maintain consistent heat/mass transfer. Use inline PAT tools (e.g., UV-vis probes) for real-time monitoring .

10. Validating target engagement in cellular assays:

  • Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended kinases. Combine with siRNA knockdowns to establish phenotype-genotype correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.